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Introduction

Cdk9-IN-14, also known as MC180295, is a potent and selective inhibitor of Cyclin-Dependent
Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, a fundamental
process in gene expression.[3] Its dysregulation is implicated in various diseases, particularly
cancer, making it an attractive target for therapeutic intervention. This technical guide provides
a comprehensive overview of Cdk9-IN-14, including its chemical structure, synthesis, biological
activity, and the signaling pathways it modulates.

Chemical Structure and Properties

Cdk9-IN-14 is a small molecule inhibitor with the chemical formula C23H24N404S. Its structure
features a central aminothiazole scaffold, which is a common motif in kinase inhibitors.

Chemical Structure of Cdk9-IN-14 (MC180295)
A 2D representation of the chemical structure of Cdk9-IN-14 (MC180295).

Synthesis of Cdk9-IN-14

The synthesis of Cdk9-IN-14 involves the construction of the core aminothiazole ring system,
likely through a Thorpe-Ziegler cyclization reaction, followed by functionalization. While a
detailed, step-by-step protocol for the synthesis of Cdk9-IN-14 is not publicly available in a
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single source, the general synthetic strategy can be inferred from published literature on
related compounds.

General Synthetic Workflow

The synthesis of Cdk9-IN-14 and its analogs generally proceeds through the formation of a key
aminothiazole intermediate. This is typically achieved via a Thorpe-Ziegler type reaction, which
involves the base-catalyzed intramolecular condensation of a dinitrile. The resulting cyclic
enamine can then be further modified to introduce the desired substituents.
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Caption: Generalized synthetic workflow for Cdk9-IN-14.

Experimental Protocols
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General Procedure for Aminothiazole Synthesis (Thorpe-Ziegler type reaction): A detailed,
publicly available, step-by-step protocol for the specific synthesis of MC180295 is not available.
However, the synthesis of analogous aminothiazole-containing CDK?9 inhibitors has been
described. These generally involve the reaction of an appropriate a-haloketone with a
thiocyanate salt and a primary or secondary amine in a suitable solvent. The reaction mixture is
typically heated to facilitate the cyclization and formation of the aminothiazole core. Purification
is usually achieved through column chromatography. For specific reaction conditions and
reagent details, consulting the primary literature on the synthesis of related diaminothiazole
CDKO9 inhibitors is recommended.

Biological Activity and Data Presentation

Cdk9-IN-14 is a highly potent inhibitor of CDK9 with an IC50 in the low nanomolar range.[1] It
exhibits significant selectivity for CDK9 over other cyclin-dependent kinases.

. . hibi -

Kinase Target IC50 (nM) Reference
CDK®9/cyclin T1 3-12 [4]
CDK1/cyclin B 138 [2]
CDK2/cyclin A 233 [2]
CDK2/cyclin E 367 [2]
CDK4/cyclin D1 112 [2]
CDK5/p25 186 [2]
CDK7/cyclin H 555 2]
Cellular Activity

Cdk9-IN-14 demonstrates potent anti-proliferative activity across a range of cancer cell lines,
with a median IC50 of 171 nM in a panel of 46 cell lines.[5] It shows particular potency against
acute myeloid leukemia (AML) cell lines.[4]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b12417532?utm_src=pdf-body
https://www.selleckchem.com/products/mc180295.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://www.medchemexpress.com/_rel_-MC180295.html
https://www.medchemexpress.com/_rel_-MC180295.html
https://www.medchemexpress.com/_rel_-MC180295.html
https://www.medchemexpress.com/_rel_-MC180295.html
https://www.medchemexpress.com/_rel_-MC180295.html
https://www.medchemexpress.com/_rel_-MC180295.html
https://www.benchchem.com/product/b12417532?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38172923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Line Cancer Type IC50 (nM) Reference
MV4-11 AML ~20 [4]
MOLM-13 AML ~30 [4]
THP-1 AML ~50 [4]

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic studies of MC180295 have been conducted in mice and rats.[4]

) Administrat Dose . Bioavailabil
Species . Half-life (t'2) . Reference
ion (mgl/kg) ity (%)
Mouse \Y 1 0.86 h - [4]
Mouse Oral 2.5 1.3h 26 [4]
Mouse P 10 15.8h - [4]
Rat \Y 1 ~14 h - [4]

In vivo studies have demonstrated the anti-tumor efficacy of MC180295 in xenograft models of
AML and colon cancer.[5] The compound has also been shown to work synergistically with the
DNA methyltransferase inhibitor decitabine.[5]

CDK?9 Signaling Pathway and Mechanism of Action

CDK®9, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the core of the
positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in releasing
RNA Polymerase Il (Pol Il) from promoter-proximal pausing, a key rate-limiting step in
transcription.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://pubmed.ncbi.nlm.nih.gov/38172923/
https://pubmed.ncbi.nlm.nih.gov/38172923/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

P-TEFb Activation & Elongation

Groductive Elongatiora w

A A
nhibits
- CDKOY/Cyclin T1
Resumes Transcription [ (P-TEFb) j
Dissociates atalyzes
Transcription Initiation

RNA Pol y< Phosphorylation

Recruits Induces Pauising Phosphorylates DSIF/NELF

Promoter-Proximal Pausing

Promoter >G)SIF/NELF Cornple)a

Click to download full resolution via product page
Caption: CDK9 signaling pathway in transcriptional regulation.

CDKO9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Pol Il, as well
as components of the Negative Elongation Factor (NELF) and DRB-sensitivity-inducing factor
(DSIF) complexes. This phosphorylation event leads to the dissociation of NELF and the
transition of DSIF into a positive elongation factor, allowing Pol 1l to proceed with productive
transcription. Cdk9-IN-14 exerts its therapeutic effect by inhibiting the kinase activity of CDK9,
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thereby preventing the phosphorylation of its substrates and inducing a stall in transcriptional
elongation. This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-
1, and ultimately induces apoptosis in cancer cells that are dependent on high levels of
transcription.

Conclusion

Cdk9-IN-14 (MC180295) is a potent and selective inhibitor of CDK9 with demonstrated anti-
cancer activity in preclinical models. Its ability to modulate transcriptional processes makes it a
valuable tool for research and a promising candidate for further drug development. This guide
provides a foundational understanding of its chemical properties, synthesis, and biological
mechanism of action to aid researchers in the fields of oncology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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